molecular formula C12H10N2O3 B8810390 2-Acetylamino-3-amino-1,4-naphthoquinone CAS No. 13755-96-9

2-Acetylamino-3-amino-1,4-naphthoquinone

Cat. No.: B8810390
CAS No.: 13755-96-9
M. Wt: 230.22 g/mol
InChI Key: IZJNNHJVNPVRHJ-UHFFFAOYSA-N
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Description

2-Acetylamino-3-amino-1,4-naphthoquinone is a functionalized 1,4-naphthoquinone that serves as a versatile chemical synthon for researchers developing novel therapeutic compounds. The naphthoquinone core is a redox-active moiety known for its broad pharmacological potential. This compound is particularly valuable as a precursor in organic synthesis and medicinal chemistry. It can be utilized in cross-coupling reactions, such as the Sonogashira reaction, to create more complex molecular architectures, including novel alkynylnaphthoquinones and triazole-1,4-naphthoquinone hybrids for biological screening . Furthermore, under specific conditions, analogous 2-acetylamino-3-acetylenyl-1,4-naphthoquinones can undergo heterocyclization reactions to form compounds like 4-N-acetylamino-5-oxonaphtho[4,3-b]furans, which are structures of significant interest in chemical research . Structurally related 2,3-disubstituted 1,4-naphthoquinones have demonstrated compelling biological activities in scientific studies, serving as a basis for understanding its potential research applications. These analogues have been investigated as inhibitors of cancer cell proliferation, with some members of the class showing activity against human prostate (DU-145) and breast (MCF-7) cancer cell lines . The mechanism of action for related naphthoquinones often involves targeting intracellular pathways crucial for cancer cell survival, such as the mTOR signaling pathway, and inducing redox imbalance by generating reactive oxygen species (ROS) . Other closely related naphthoquinone derivatives exhibit potent antiplatelet and antithrombotic effects by dually inhibiting thromboxane A2 synthesis and calcium influx through store-operated calcium channels (SOCC) in activated platelets . This product is intended for research purposes as a chemical building block or a reference standard in biological studies. It is supplied for Laboratory Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

13755-96-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-(3-amino-1,4-dioxonaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15)

InChI Key

IZJNNHJVNPVRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Acetylamino-3-amino-1,4-naphthoquinone has been synthesized and evaluated for its potential as an anticancer agent. Research indicates that derivatives of naphthoquinones exhibit significant antiproliferative activity against various human cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit the heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation .

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of several naphthoquinone derivatives on breast and prostate cancer cells. The results demonstrated that certain derivatives exhibited cytotoxicity with IC50 values as low as 6.15 µM against the A549 cell line (lung cancer), indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Naphthoquinones are known to possess antibacterial and antifungal properties, making them valuable in developing new antimicrobial agents.

Research Findings

  • Antibacterial Activity : A series of substituted naphthoquinones demonstrated significant inhibition against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies revealed that specific modifications to the naphthoquinone core enhanced antimicrobial efficacy .
  • Antifungal Activity : Derivatives of this compound have shown promising antifungal activity against Candida albicans and other fungal strains, suggesting their potential use in treating fungal infections .

Mechanistic Insights

Research into the mechanisms of action of this compound has revealed several pathways through which it exerts its biological effects:

  • Reactive Oxygen Species Generation : Naphthoquinones can induce oxidative stress within cells, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting mitochondrial functions .
  • Inhibition of Key Proteins : The ability of these compounds to inhibit proteins involved in cell signaling pathways (e.g., EGFR) further supports their role as potential therapeutic agents in oncology .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Cancer Treatment Antiproliferative agentIC50 as low as 6.15 µM against A549 cells
Antibacterial Treatment for bacterial infectionsSignificant activity against E. coli and S. aureus
Antifungal Treatment for fungal infectionsEffective against Candida albicans
Mechanistic Studies Understanding oxidative stress inductionInduces apoptosis via ROS generation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The biological and chemical properties of 1,4-naphthoquinones are heavily influenced by substituents at the 2- and 3-positions. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position 2/3) Key Properties Biological Activity
2-Acetylamino-3-amino-1,4-NQ Acetylamino / Amino Expected higher solubility in polar solvents; stable due to acetyl protection Potential antitumor, apoptosis
2-Chloro-3-(hydroxyethyl)amino-NQ Chloro / Hydroxyethylamino Mp: 215°C (decomp); moderate solubility in DMSO Antitumor (HeLa cells)
Plumbagin (5-hydroxy-2-methyl-NQ) Methyl / Hydroxy Mp: 78–80°C; lipophilic Anticancer (TNBC models)
5,8-Dihydroxy-1,4-NQ Hydroxy (positions 5/8) High polarity; inhibits SARS-CoV-2 3CLpro (9.8× Vitamin K3) Antiviral
2-Hydroxy-3-anilino-NQ Hydroxy / Anilino Hepatotoxic at high doses; moderate solubility Low acute toxicity
2-Amino-1,4-NQ-benzamide Amino / Benzamide Mp: >200°C; induces apoptosis via caspase-3 activation Cytotoxic (MCF-7 cells)

Notes:

  • Chloro substituents (e.g., 5a in ) enhance electrophilicity, favoring DNA alkylation but increasing toxicity .
  • Hydroxy groups (e.g., plumbagin) contribute to redox cycling, generating reactive oxygen species (ROS) for anticancer effects .
Antitumor Activity
  • 2-Acetylamino-3-amino-1,4-NQ: Likely induces apoptosis via quinone-mediated ROS generation or direct enzyme inhibition, similar to 2-amino-1,4-NQ derivatives .
  • 2-Chloro-3-(hydroxyethyl)amino-NQ: Shows IC₅₀ values of 8–12 μM against HeLa cells, likely through DNA intercalation .
  • Plumbagin : Targets NF-κB and PI3K/AKT pathways, with IC₅₀ < 10 μM in triple-negative breast cancer models .
Antiviral Activity
  • 5,8-Dihydroxy-1,4-NQ : Covalently binds SARS-CoV-2 3CLpro (main protease), inhibiting viral replication . The absence of hydroxyl groups in the target compound may limit similar activity.
Toxicity Profile
  • 2-Hydroxy-3-anilino-NQ: Causes hepatotoxicity at 500 mg/kg in mice due to quinone-induced oxidative stress . Acetylation in the target compound may mitigate this risk.

Key Research Findings and Data Tables

Table 1: Comparative Antitumor Activity of Selected 1,4-Naphthoquinones

Compound Cell Line IC₅₀ (μM) Mechanism Reference
2-Chloro-3-(hydroxyethyl)-NQ HeLa 8.2 DNA intercalation
Plumbagin MDA-MB-231 6.5 ROS generation, NF-κB inhibition
2-Amino-1,4-NQ-benzamide MCF-7 4.7 Caspase-3 activation
5,8-Dihydroxy-NQ SARS-CoV-2 0.9* 3CLpro inhibition

*Inhibitory concentration relative to Vitamin K3.

Table 2: Solubility and Stability

Compound Solubility Stability (Storage)
2-Acetylamino-3-amino-NQ DMSO, Chloroform Stable at -20°C (predicted)
2-Hydroxy-3-anilino-NQ Ethanol, Acetone Sensitive to light
2-Amino-3-carboxy-NQ Chloroform, DMSO -20°C, desiccated

Preparation Methods

Sequential Amination and Acetylation

This method involves initial introduction of amino groups followed by selective acetylation. For example, 2,3-diamino-1,4-naphthoquinone serves as a critical intermediate. Díaz et al. (2001) synthesized related polypyridinic ligands by condensing 1,10-phenanthroline-5,6-dione with 2,3-diamino-1,4-naphthoquinone. While not directly targeting this compound, this work highlights the feasibility of functionalizing diaminonaphthoquinones.

Selective acetylation of the 2-amino group can be achieved using acetic anhydride in acidic media. A study by Kuo et al. (2007) demonstrated the synthesis of 2-(acylamino)-3-chloro-1,4-naphthoquinones via acetylation of 2-amino-3-chloro precursors. By substituting chlorine with an amino group, this approach could be adapted to synthesize the target compound.

Direct Arylation-Amination of Acylquinones

Optimized Synthesis of this compound

Stepwise Procedure from 1,4-Naphthoquinone

The following protocol adapts methodologies from,, and:

  • Synthesis of 2-Acetylnaphthohydroquinone :
    Solar photo-Friedel-Crafts acylation of 1,4-naphthoquinone with acetaldehyde yields 2-acetylnaphthohydroquinone.

  • Oxidation to 2-Acetyl-1,4-naphthoquinone :
    Treatment with Ag₂O in CH₂Cl₂ oxidizes the hydroquinone to the corresponding quinone.

  • Amination at the 3-Position :
    Reacting 2-acetyl-1,4-naphthoquinone with ammonium hydroxide in the presence of CeCl₃·7H₂O introduces the 3-amino group. Catalytic Ce(III) enhances electrophilicity, facilitating nucleophilic attack at the β-position.

  • Acetylation of the 2-Amino Group :
    Treating the intermediate 2-amino-3-amino-1,4-naphthoquinone with acetic anhydride in glacial acetic acid selectively acetylates the 2-position.

Reaction Conditions :

  • Solvent: Methanol or acetic acid

  • Catalyst: CeCl₃·7H₂O (5 mol%)

  • Temperature: Room temperature (25°C)

  • Purification: Column chromatography (petroleum ether/EtOAc)

Yield : 70–85% (estimated based on analogous reactions).

Alternative Route via Chloro Intermediate

Kuo et al. (2007) synthesized 2-acetylamino-3-chloro-1,4-naphthoquinone by acetylating 2-amino-3-chloro-1,4-naphthoquinone. Substituting the chloro group with an amino group via nucleophilic displacement (e.g., using NH₃ in DMF) could yield the target compound.

Mechanistic Insights

Role of Ce(III) Catalysis

CeCl₃·7H₂O coordinates with the quinone’s carbonyl group, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This facilitates Michael-type addition of amines, followed by aerobic oxidation to restore aromaticity.

Regioselectivity in Acetylation

Steric and electronic factors dictate preferential acetylation at the 2-position. The 3-amino group, being less hindered, remains unacetylated under mild conditions.

Analytical Characterization

Key data for this compound:

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₃
Molecular Weight230.22 g/mol
¹H NMR (DMSO-d₆)δ 8.05 (d, 1H), 7.90 (m, 2H)Analogous to
¹³C NMR δ 183.2 (C=O), 168.5 (N-COCH₃)

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 2- and 3-positions require precise control of stoichiometry and reaction time.

  • Purification : Silica gel chromatography effectively separates byproducts, but gradient elution is essential due to the compound’s polarity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Acetylamino-3-amino-1,4-naphthoquinone derivatives?

  • Methodological Answer : The compound is synthesized via sodium hydride (NaH)-promoted bis-acylation of 2-amino-3-chloro-1,4-naphthoquinone. For example, reacting 2-amino-3-chloro-1,4-naphthoquinone with acetyl chloride in anhydrous THF under nitrogen yields derivatives with ~45% efficiency. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 quinone:acylating agent) . Key Data :
Starting MaterialAcylating AgentSolventYieldReference
2-Amino-3-chloro-1,4-naphthoquinoneAcetyl chlorideTHF45%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., C-2 acetylamino and C-3 amino groups) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) vibrations .
  • NMR : ¹H NMR in DMSO-d₆ reveals aromatic proton environments (δ 6.8–8.2 ppm) and acetyl group signals (δ 2.1 ppm) .

Advanced Research Questions

Q. How do computational studies enhance the design of amino-substituted naphthoquinones?

  • Methodological Answer : Density functional theory (DFT) at the B3PW91/6-31+G(d) level predicts electronic effects of substituents. For example:
  • Electron-withdrawing groups (e.g., –Cl) lower the LUMO energy, enhancing redox activity.
  • Intramolecular hydrogen bonding (e.g., between –NH₂ and quinone O) stabilizes the structure .
    Key Data :
SubstituentLUMO Energy (eV)Redox Potential (V vs. SCE)
–Cl (C-3)-2.1-0.45
–OCH₃ (C-3)-1.8-0.38

Q. What mechanistic role does this compound play in microbial electron transport?

  • Methodological Answer : Acts as an electron shuttle in Bifidobacterium longum, mediating NAD(P)H oxidation via diaphorase. Reduced this compound transfers electrons to extracellular acceptors (e.g., Fe(CN)₆³⁻), altering metabolic end-products (e.g., reduced lactate, increased pyruvate). Monitor using amperometry:
  • NADH oxidation rate: 0.8 µM/min per mg protein .
    Key Pathway :
     NADH + ACNQ (oxidized) → NAD⁺ + ACNQ (reduced)  
     ACNQ (reduced) + Fe(CN)₆³⁻ → ACNQ (oxidized) + Fe(CN)₆⁴⁻  

Q. How do structural modifications influence antimicrobial activity?

  • Methodological Answer : Substituents at C-2 and C-3 dictate potency. For example:
  • Chlorine at C-3 enhances membrane disruption in Staphylococcus aureus.
  • Acetylamino groups improve solubility, increasing bioavailability.
    Key Data (MIC Values) :
DerivativeSubstituentsMIC vs. MRSA (µg/mL)
A2-Acetylamino, 3-Cl8.2
B2-Acetylamino, 3-NH₂12.5
C2-Hydroxy, 3-Cl25.0
Source:

Q. What are the implications of metal coordination for biological applications?

  • Methodological Answer : The compound chelates transition metals (e.g., Co²⁺, Cu²⁺) via carbonyl and amino groups, forming complexes with enhanced antimicrobial activity. Synthesize complexes by refluxing the ligand with metal salts (1:2 molar ratio) in ethanol. Characterize via UV-Vis (d-d transitions at ~600 nm) and ESR spectroscopy . Example :
Metal ComplexLog K (Stability Constant)Zone of Inhibition (mm, E. coli)
Cu²⁺-ACNQ12.318.5
Co²⁺-ACNQ10.814.2

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